FABP3 Binding Affinity of A-CooP-K
Among CooP variants, the A-CooP-K peptide (modified at the C-terminus) demonstrates the highest binding affinity to recombinant FABP3, with a dissociation constant (KD) of 0.07 µM as measured by microscale thermophoresis (MST). In contrast, the parent A-CooP peptide exhibits a KD of 2.18 µM, and the A-[Ala7]CooP variant (alanine substitution at position 7) shows a KD of 133 µM. Substitution of cysteine at position 1 or glycine at position 5 abolishes binding entirely [1].
| Evidence Dimension | Binding affinity (KD) to recombinant FABP3 |
|---|---|
| Target Compound Data | A-CooP-K: KD = 0.07 µM |
| Comparator Or Baseline | A-CooP: KD = 2.18 µM; A-[Ala7]CooP: KD = 133 µM; A-[Ala5]CooP: no binding |
| Quantified Difference | A-CooP-K affinity is ~31× higher than A-CooP and ~1900× higher than A-[Ala7]CooP |
| Conditions | Microscale thermophoresis (MST) with recombinant FABP3 protein |
Why This Matters
A-CooP-K is the preferred variant for applications requiring maximum FABP3 binding, such as high-sensitivity imaging or potent targeted drug delivery.
- [1] Ayo A, Figueras E, Schachtsiek T, Budak M, Sewald N, Laakkonen P. Tumor-Targeting Peptides: The Functional Screen of Glioblastoma Homing Peptides to the Target Protein FABP3 (MDGI). Cancers (Basel). 2020;12(7):1836. PMID: 32650473. View Source
